
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Overview
Description
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound features a fused ring structure, which includes a pyridine ring fused to a pyrimidine ring. The presence of chlorine, methyl, and cyano groups on the ring system makes it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted amines with diketones or β-diketones under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid.
Reduction: Production of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonimidic acid.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group, in particular, can act as a bioisostere for other functional groups, allowing the compound to bind to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile: Lacks the methyl group.
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Contains a benzyl group instead of a methyl group.
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine: Different position of the nitrogen atoms in the ring structure.
Uniqueness: 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both the methyl and cyano groups on the same molecule provides unique chemical properties that are not found in its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and application development.
Biological Activity
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound belonging to the naphthyridine family. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10ClN3
- Molecular Weight : 207.63 g/mol
- CAS Number : 60316-25-8
- SMILES Notation : CN1CCC2=NC(=C(C=C2C1)C#N)Cl
The compound features a fused ring structure with nitrogen atoms that contribute to its diverse biological interactions.
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
Anticancer Activity
Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating specific cellular pathways that regulate cell death and proliferation.
- Case Study : In vitro studies have shown that naphthyridine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds typically range from 10 µM to 20 µM depending on the specific derivative and cell line tested.
Anti-inflammatory Properties
Naphthyridine compounds have also demonstrated anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In animal models of inflammation, treatment with naphthyridine derivatives resulted in reduced edema and inflammatory markers.
Summary of Biological Activities
Activity Type | Mechanism of Action | IC50/Effectiveness |
---|---|---|
Anticancer | Induces apoptosis; cell cycle arrest | IC50 = 10–20 µM |
Anti-inflammatory | Inhibits TNF-α and IL-6 production | Significant reduction in edema |
Antimicrobial | Inhibits growth of bacteria and fungi | Varies by organism |
Case Studies
-
Anticancer Activity in Breast Cancer Cells
- A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value around 15 µM.
-
Anti-inflammatory Effects in Rodent Models
- In a model of induced paw edema in rats, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors involved in cell signaling pathways.
- It may modulate gene expression related to apoptosis and inflammation.
Properties
IUPAC Name |
2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNBSCGFAVDODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156702 | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190440-63-1 | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190440-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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